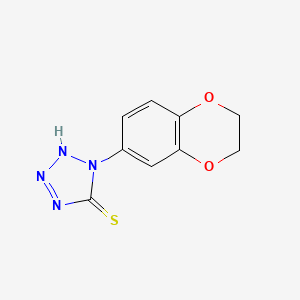

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol (CAS: 460362-91-8) is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety fused to a tetrazole-thiol group. The molecular weight is 236.04 g/mol, as reported in commercial catalogs .

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c16-9-10-11-12-13(9)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H,10,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILPOVAXGZUMTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C(=S)N=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol typically involves multiple steps. One common method starts with the preparation of the benzodioxin ring, followed by the introduction of the tetrazole ring and the thiol group. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Synthetic Routes and Reaction Conditions

Formation of Benzodioxin Ring: The initial step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxin ring.

Introduction of Tetrazole Ring: The benzodioxin intermediate is then reacted with azide compounds under controlled conditions to introduce the tetrazole ring.

Addition of Thiol Group: Finally, the thiol group is introduced through nucleophilic substitution reactions, often using thiolating agents like thiourea.

Industrial Production Methods

In industrial settings, the production of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.

Reduction: The compound can be reduced to modify the tetrazole ring or the benzodioxin ring, depending on the reducing agents used.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Disulfides: Formed through oxidation of the thiol group.

Sulfonic Acids: Another product of oxidation.

Various Derivatives: Formed through substitution reactions.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrazole-thiones have shown chemopreventive effects against various cancer types. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth .

2. Anticonvulsant Properties

Compounds related to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol have been evaluated for anticonvulsant activity. Studies suggest that these compounds can modulate voltage-gated sodium channels, making them candidates for treating epilepsy and other seizure disorders .

3. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various studies. Similar thio-containing compounds have demonstrated efficacy against bacterial strains and fungi, suggesting that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol may possess comparable properties .

Case Studies

Synthesis and Derivatives

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol can be achieved through various methods involving cyclization reactions of suitable precursors. The ability to modify the benzodioxin moiety allows for the development of derivatives with enhanced biological activity or selectivity.

Mechanism of Action

The mechanism by which 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol exerts its effects involves interactions with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The tetrazole ring may interact with metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Benzodioxin Hybrids

Example: 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (Compound 3)

- Structure : Combines a benzodioxin ring with a coumarin scaffold via a Schiff base linkage.

- Synthesis : Synthesized through condensation reactions, characterized by IR, NMR, and MS .

- The Schiff base linkage offers pH-dependent reactivity, contrasting with the stable tetrazole-thiol group.

Antihepatotoxic Flavones with Dioxane Rings

Examples: 3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-Hydroxy methyl-1",4"-dioxino)flavone (4g)

- Structure: Flavone derivatives with a 1,4-dioxane ring (structurally analogous to benzodioxin but non-aromatic).

- Activity : Demonstrated significant antihepatotoxic effects in rats, comparable to silymarin, by reducing SGOT, SGPT, and ALKP levels .

- Key Differences :

Pharmaceutical Benzodioxin-Indazole Derivatives

Example: 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (Compound XIV)

- Structure : A complex pharmaceutical agent integrating benzodioxin, indazole, and benzamide moieties.

- Application : Patented for synthesis processes, likely targeting kinase inhibition or similar therapeutic pathways .

- Key Differences :

Structural and Functional Analysis Table

Structure-Activity Relationship (SAR) Insights

- Benzodioxin/Dioxane Ring : Enhances metabolic stability and aromatic interactions. Substitution patterns (e.g., hydroxy-methyl in 4g) significantly modulate biological activity .

- Tetrazole-Thiol Group : High nitrogen content and acidity may favor metal coordination or nucleophilic reactions, but its instability or toxicity could explain discontinuation .

- Hybrid Scaffolds: Coumarin-benzodioxin hybrids leverage fluorescence for imaging applications, while flavones exploit antioxidant properties.

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

- Molecular Formula : C9H8N4O2S

- Molar Mass : 236.25 g/mol

- CAS Number : 460362-91-8

- Hazard Class : Irritant .

Biological Activity Overview

The biological activity of tetrazole derivatives, including 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol, has been extensively studied. These compounds exhibit a range of pharmacological effects:

Antimicrobial Activity

Tetrazole compounds have shown significant antimicrobial properties. For instance:

- A series of tetrazole derivatives demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In one study, certain derivatives exhibited better activity than standard antibiotics like ampicillin .

| Compound | Target Organism | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |

|---|---|---|---|---|

| Compound A | Bacillus subtilis | 100 | Penicillin | 31 |

| Compound B | Pseudomonas aeruginosa | 125 | Penicillin | 46 |

| Compound C | Streptomyces species | 125 | Penicillin | 33 |

Anticancer Activity

Research has indicated that tetrazole derivatives possess anticancer properties. For example:

- Certain tetrazoles were found to inhibit the growth of colon carcinoma cells with IC50 values as low as 6.2 μM .

- Other studies reported that specific derivatives exhibited activity against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 μM .

The exact mechanism by which 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol exerts its effects is still under investigation. However, it is believed that the compound interacts with various biological targets such as enzymes and receptors, potentially modulating their activity through binding interactions .

Case Studies and Research Findings

Several studies have highlighted the biological potential of tetrazole compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.